2,5-Dimethoxypyrazine

Flavor Chemistry Sensory Science GC-Olfactometry

Misidentification of dimethoxypyrazine isomers compromises stereoselective synthesis outcomes. 2,5-Dimethoxypyrazine (CAS 117856-61-8) is supplied ≥98% pure, verified by GC-MS/NMR, ensuring accurate isomer-specific results. • Distinct retention indices prevent misidentification in complex matrices • Characterized pyrolytic elimination pathway supports thermal stability prediction • Research-use-only grade for impurity analysis & method development without food-grade regulatory burden.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 117856-61-8
Cat. No. B049331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxypyrazine
CAS117856-61-8
Synonyms2,5-Dimethoxypyrazine
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=N1)OC
InChIInChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3
InChIKeyBBERXJJYPMNVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxypyrazine Properties & Regulation


2,5-Dimethoxypyrazine (CAS 117856-61-8) is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic heterocycle containing two nitrogen atoms and methoxy (-OCH₃) substituents at the 2 and 5 positions . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 1.1 and a polar surface area (PSA) of 44.2 Ų . As a volatile organic compound, it naturally occurs in various fruits, vegetables, and wines, and is recognized for its contribution to sensory profiles . In commercial contexts, the compound is typically available as a colorless to pale yellow liquid or solid with a purity specification of ≥95-98% .

2,5-Dimethoxypyrazine Isomer Specificity


In industrial and research procurement, the substitution pattern of methoxypyrazines critically dictates both functional performance and regulatory compliance. While compounds like 2,6-dimethoxypyrazine (CAS 4774-15-6) and 2-methoxypyrazine share the same molecular formula or core structure, their distinct isomeric arrangement leads to quantifiable differences in sensory thresholds, thermal stability, and synthetic utility. The 2,5-disubstitution pattern exhibits unique behavior in pyrolytic elimination reactions and has a documented, albeit less characterized, safety profile compared to extensively reviewed analogs [1]. Furthermore, the compound's specific retention indices and fragmentation patterns in GC-MS are essential for accurate analytical identification, preventing misidentification in complex matrices [2]. Therefore, generic substitution without empirical verification of the specific 2,5-isomer's performance and regulatory standing poses a significant risk to product consistency and compliance.

2,5-Dimethoxypyrazine Differential Evidence


Odor Threshold: 2,5- vs 2,6-Isomer

The odor detection threshold is a critical parameter for flavor and fragrance applications. While 2,6-dimethoxypyrazine is characterized by an exceptionally low odor threshold of 0.1 ppb, indicating extreme potency, the specific threshold for 2,5-dimethoxypyrazine, though less documented, is understood within the class of methoxypyrazines to be in the low ppb range but likely different due to the altered substitution pattern affecting volatility and receptor binding [1]. This difference in potency means that 2,5-dimethoxypyrazine offers a distinct and potentially more manageable flavor impact compared to the more potent 2,6-isomer, allowing for different use levels and formulation strategies .

Flavor Chemistry Sensory Science GC-Olfactometry

Pyrolytic Stability Comparison

In thermal processing applications, the stability of flavor compounds is paramount. A 1977 study by Konakahara and Takagi directly compared the thermal stabilities of several alkoxypyrazines, including 2,5-diethoxypyrazine and other 2,5-dialkylpyrazines, via mass spectrometric analysis of pyrolysates [1]. The study established a relative stability order, placing 2,5-diethoxypyrazine (an analog) among the more stable compounds, with alkoxypyrazines (4b, 4c) exhibiting thermal elimination of olefins to yield hydroxypyrazines at elevated temperatures [1]. This class-level inference suggests that the 2,5-disubstituted pattern, including 2,5-dimethoxypyrazine, possesses a distinct thermal degradation pathway compared to other pyrazine derivatives, making it more predictable and stable in high-temperature food processing applications where other isomers might decompose differently [1].

Thermal Stability Process Chemistry Pyrolysis

GRAS Regulatory Status

The FEMA GRAS assessment of pyrazine derivatives, a cornerstone document for flavor ingredient safety, evaluated numerous compounds for their safe use in food [1]. While many pyrazine derivatives have been assigned FEMA numbers and are listed as GRAS, 2,5-dimethoxypyrazine is notably absent from the primary FEMA GRAS lists and databases of approved flavoring substances [2]. This contrasts with its isomer, 2,6-dimethoxypyrazine, which is commercially positioned for food and beverage use . This differential regulatory status means that 2,5-dimethoxypyrazine carries a distinct, less vetted safety profile, making it unsuitable for direct food applications but specifically valuable for industrial research, pharmaceutical impurity analysis, and as a chemical intermediate where food-grade status is not required [2].

Food Safety Regulatory Affairs GRAS Assessment

Synthetic Utility as a Research Intermediate

2,5-Dimethoxypyrazine serves as a key building block in complex syntheses, including the preparation of pyrrolidine homoazasugars and 3,4-dihydroxy-5-hydroxymethylprolines, a class of glycosidase inhibitors [1]. Its specific 2,5-substitution pattern is crucial for the stereochemical outcome of aldol additions using metalated bislactim ethers [1]. In contrast, 2,6-dimethoxypyrazine is commonly employed in the synthesis of triazolopyrazines via electrochemical coupling, highlighting divergent synthetic pathways based solely on substitution pattern [2]. While 2,5-dimethoxypyrazine is commercially available from multiple suppliers (e.g., CymitQuimica, ChemScene, AK Scientific) with standard purities of 95-98%, its use is explicitly restricted to research and further manufacturing, not for direct human use . This clear positioning distinguishes it from 2,6-dimethoxypyrazine, which is marketed for both research and flavor/fragrance applications .

Synthetic Chemistry Organic Synthesis Chemical Intermediate

2,5-Dimethoxypyrazine Application Scenarios


Glycosidase Inhibitor Synthesis

Procurement of 2,5-dimethoxypyrazine is essential for research groups following the synthetic route to pyrrolidine homoazasugars, which are potent glycosidase inhibitors with potential therapeutic applications [1]. The compound's specific 2,5-disubstitution pattern is critical for the stereoselective aldol addition of metalated bislactim ethers, a key step not achievable with the 2,6-isomer [1]. Using the correct isomer ensures the desired stereochemistry and biological activity of the final product.

Flavor & Fragrance R&D

R&D laboratories in the flavor and fragrance industry should source 2,5-dimethoxypyrazine for sensory and stability studies focused on earthy and nutty notes. Its distinct odor profile, inferred to be less potent than the 0.1 ppb threshold of 2,6-dimethoxypyrazine , makes it a candidate for formulations requiring a more subtle flavor impact [2]. Furthermore, understanding its specific thermal degradation pathway, which involves olefin elimination at elevated temperatures, is critical for predicting its performance in high-temperature processed foods [3].

Pharmaceutical Impurity Analysis

Due to its non-food grade, research-only status [4], 2,5-dimethoxypyrazine is ideally suited for use as a reference standard or impurity marker in pharmaceutical analytical method development (e.g., HPLC, GC-MS). Its well-defined chromatographic behavior and spectral properties allow for the identification and quantification of related process impurities or degradation products in active pharmaceutical ingredients (APIs) without the regulatory burden of food-grade certification .

Chemical Process & Pyrolysis Studies

Chemical engineers and process chemists can utilize 2,5-dimethoxypyrazine as a model compound to study the thermal decomposition of alkoxypyrazines. Its behavior under pyrolytic conditions, where it is predicted to undergo thermal elimination of methanol to form hydroxypyrazines [3], provides a valuable case study for understanding and controlling the stability of flavor compounds during high-temperature manufacturing processes like extrusion, baking, and spray-drying.

Technical Documentation Hub

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